![molecular formula C10H13BrO2 B3390450 2-(2-Bromoethyl)-1,4-dimethoxybenzene CAS No. 99187-42-5](/img/structure/B3390450.png)
2-(2-Bromoethyl)-1,4-dimethoxybenzene
Overview
Description
2-Bromoethyl ether, also known as Bis(2-bromoethyl) ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .
Synthesis Analysis
The synthesis process for similar compounds often involves easily-available 2-formyl benzoic acid methylester as a raw material, which reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Chemical Reactions Analysis
The reaction with allyl benzene gave 64% yield of 1,2-dibromo-3-phenylpropane . 2-(Pent-4-en-1-yl)isoin-doline-1,3-dione was converted to a related compound in 84% yield .Mechanism of Action
The mechanism of action for similar compounds often involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .
Safety and Hazards
Future Directions
The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) . The structures of the synthesized compounds were confirmed by 1H, 13C, and 19F NMR and GC-EIMS . This indicates potential future directions in the field of ionic liquids.
properties
IUPAC Name |
2-(2-bromoethyl)-1,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMALKMWOCZAJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568632 | |
Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99187-42-5 | |
Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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